Dodec-6-YN-1-OL

Description

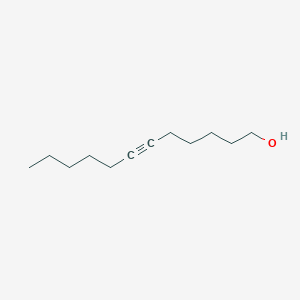

Structure

2D Structure

3D Structure

Properties

CAS No. |

77389-11-8 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

dodec-6-yn-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-5,8-12H2,1H3 |

InChI Key |

DSZKDJNELXRCSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCCCCCO |

Origin of Product |

United States |

Structural and Functional Significance of Long Chain Alkynols in Organic Synthesis

Long-chain alkynols, such as Dodec-6-yn-1-ol, are highly valued in organic synthesis due to the dual reactivity offered by the hydroxyl and alkyne functional groups. The alkyne moiety, with its carbon-carbon triple bond, serves as a versatile handle for a variety of chemical transformations. It can be fully saturated to an alkane or, more importantly, partially reduced to an alkene with specific stereochemistry. For instance, the use of a Lindlar catalyst facilitates a syn-addition of hydrogen across the triple bond, leading to the formation of a cis-(Z)-alkene. Conversely, reduction with sodium in liquid ammonia (B1221849) results in an anti-addition, yielding a trans-(E)-alkene. masterorganicchemistry.com This stereochemical control is crucial in the synthesis of biologically active molecules where the geometric configuration of double bonds dictates their function.

The terminal hydroxyl group provides a site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This functionality also allows for the attachment of the molecule to solid supports or the introduction of other functional groups, further expanding its synthetic utility. The presence of both the alkyne and hydroxyl groups in the same molecule allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures from a relatively simple starting material. The alkylation of terminal alkynes is a common method for synthesizing longer carbon-chain alkynes, showcasing the modularity of these compounds in building molecular complexity. jove.comlibretexts.org

Current Academic Research Landscape and Future Trajectories for Dodec 6 Yn 1 Ol Chemistry

Strategic Precursor Synthesis for this compound

The construction of the basic C12 acetylenic alcohol framework of this compound relies on carefully planned precursor synthesis. Key strategies include directed alkylation to form the carbon skeleton and the use of protecting groups to mask reactive functionalities during the synthetic sequence.

Alkyl-Alkynol Formation via Directed Alkylation Routes

Directed alkylation is a fundamental approach for constructing the carbon chain of this compound. This typically involves the reaction of an alkynyl anion with an appropriate alkyl halide. For instance, hept-1-ynylsodium can be condensed with 5-bromopentan-1-ol (B46803) to yield this compound. rsc.org The reaction proceeds by nucleophilic attack of the acetylide on the electrophilic carbon of the bromo-alcohol.

The general principle of this alkylation can be seen in various contexts. For example, in the synthesis of other long-chain alcohols, a phosphonium (B103445) ylide generated under strongly basic conditions can react with an aldehyde in what is known as a Wittig reaction to form a carbon-carbon double bond, which can be a precursor to a saturated or unsaturated alcohol. Friedel-Crafts alkylation, a classic carbon-carbon bond-forming reaction, is another example of directed alkylation, though it is typically used for aromatic compounds. plymouth.ac.ukmasterorganicchemistry.com In this type of reaction, an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The efficiency of these alkylation reactions can be influenced by various factors, including the choice of base, solvent, and any catalysts used. For instance, in some Wittig-type reactions, phase-transfer catalysts like 18-crown-6 (B118740) can enhance reaction efficiency.

Application of Protecting Group Chemistry in this compound Synthesis (e.g., THP Ethers)

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound and its derivatives, particularly when multiple reactive functional groups are present. libretexts.org The hydroxyl group of a precursor alcohol is often protected to prevent it from interfering with subsequent reactions, such as the formation of a Grignard reagent or reactions involving strongly basic reagents. libretexts.orgyoutube.com

A common protecting group for alcohols is the tetrahydropyranyl (THP) ether. masterorganicchemistry.comorganic-chemistry.orgnih.gov This group is introduced by reacting the alcohol with dihydropyran (DHP) under acidic conditions. youtube.comorganic-chemistry.org The resulting THP ether is stable to a wide range of non-acidic conditions, including those involving organometallics and hydrides. organic-chemistry.org This stability allows for chemical modifications at other parts of the molecule without affecting the protected hydroxyl group.

For example, in the synthesis of isomerically pure (6Z)-dodec-6-en-1-ol, this compound is first protected as its THP ether. researchgate.netresearchgate.net This protected compound can then undergo further reactions, such as a Lindlar catalyzed reduction, to yield the desired cis-alkene. researchgate.netresearchgate.net The THP group can be readily removed (deprotected) under mildly acidic conditions to regenerate the alcohol functionality once its protective role is no longer needed. youtube.comnih.gov

The table below summarizes the use of protecting groups in organic synthesis:

| Protecting Group | Protected Functional Group | Introduction Conditions | Removal Conditions |

| Tetrahydropyranyl (THP) | Alcohol | Dihydropyran, Acid catalyst | Aqueous acid |

| Silyl Ethers (e.g., TBDMS) | Alcohol | Silyl chloride, Base | Fluoride ion source (e.g., TBAF) |

| Benzyl (Bn) | Alcohol | Benzyl halide, Base | Hydrogenolysis |

| Carbamates (e.g., Boc) | Amine | Boc anhydride | Strong acid (e.g., TFA) |

Stereoselective Synthetic Transformations for this compound Derivatives

Achieving specific stereochemistry is often a crucial aspect of synthesizing biologically active molecules. For derivatives of this compound, this involves controlling both the chirality at specific carbon centers and the geometry of any double bonds that may be introduced.

Asymmetric Functionalization Approaches Towards Chiral Alkynols

The synthesis of chiral alkynols, which are alkynols with one or more stereocenters, requires asymmetric functionalization methods. These methods aim to produce a single enantiomer or diastereomer of the target molecule. Recent advances in catalysis have provided powerful tools for achieving high levels of enantioselectivity.

One approach involves the use of chiral catalysts in reactions that create a stereocenter. For example, asymmetric hydrofunctionalization of alkynes, catalyzed by transition metals with chiral ligands, has emerged as a potent strategy for constructing chiral products. rsc.org Similarly, chiral phosphoric acid catalysis has been successfully merged with photochemistry for the highly enantioselective multifunctionalization of alkynes. nih.gov This method allows for the conversion of simple alkyne feedstocks into optically enriched chiral molecules. nih.gov

Furthermore, dynamic kinetic asymmetric transformations, such as the Pd-catalyzed alkynylation of racemic heterobiaryl sulfonates, have been developed for the synthesis of axially chiral heterobiaryl alkynes with excellent enantioselectivities. rsc.org

Control of Geometric Isomerism in this compound Precursor Modification

When the alkyne functionality in this compound is reduced to an alkene, the geometry of the resulting double bond (cis or trans) can be critical for the biological activity of the final product. Controlling this geometric isomerism is a key challenge in the synthesis of many natural products, including insect pheromones.

A common method for the stereoselective synthesis of cis-alkenes from alkynes is the use of Lindlar's catalyst for partial hydrogenation. researchgate.netresearchgate.net This catalyst, which is palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, allows for the syn-addition of hydrogen to the alkyne, resulting in the formation of the cis-alkene. For instance, the Lindlar-catalyzed reduction of this compound THP ether is a key step in the synthesis of isomerically pure (6Z)-dodec-6-en-1-ol. researchgate.netresearchgate.net

Conversely, to obtain the trans-alkene, a dissolving metal reduction, such as with sodium in liquid ammonia (B1221849), is typically employed. This reaction proceeds through a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric hindrance.

Recent research has also explored photochemical methods for controlling geometric isomerism. For example, irradiating a vinyl zirconium species with light of a specific wavelength can induce geometric isomerization from the E-isomer to the Z-isomer. nih.gov

Advanced Catalytic and Isomerization Methods for Alkynol Construction

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. In the context of alkynol synthesis, these methods include catalytic isomerizations and other transition metal-catalyzed transformations.

The isomerization of alkynes and their derivatives is a powerful tool for accessing a variety of molecular structures. mdpi.com For example, palladium-catalyzed isomerization of alkynyl alcohols can provide access to α,β-unsaturated aldehydes. nih.govresearchgate.net This type of reaction can proceed over several methylene (B1212753) units, allowing for remote functionalization. nih.govresearchgate.net Gold-catalyzed tandem cyclization/Friedel-Crafts type reactions have also been employed to synthesize furan (B31954) derivatives from epoxy alkynes. acs.org

Furthermore, catalytic isomerization of alkynes can be used to produce chiral allenes. acs.org In some cases, a dual catalytic system can facilitate both the isomerization of the alkyne to an allene (B1206475) and the subsequent deracemization of the allene to yield a chiral product with high enantioselectivity. acs.org The table below highlights some advanced catalytic methods.

| Catalytic Method | Transformation | Catalyst/Reagents | Product Type |

| Palladium-Catalyzed Isomerization | Alkynyl alcohol isomerization | Palladium hydride complex | α,β-Unsaturated aldehydes |

| Gold-Catalyzed Cyclization | Epoxy alkyne cyclization/rearrangement | Gold(I) complexes | Furan derivatives |

| Photoexcited Palladium Catalysis | Alkyne isomerization and deracemization | Palladium catalyst, DBU, light | Chiral allenes |

| Rhodium-Catalyzed Isomerization | Allylic alcohol isomerization | Rhodium complexes | Ketones |

These advanced catalytic methods offer significant advantages in terms of atom economy and step efficiency compared to more traditional stoichiometric approaches. mdpi.com They represent a growing area of research with the potential to further streamline the synthesis of this compound and its analogues.

Palladium-Catalyzed Coupling Reactions in this compound Framework Development

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. For a molecule like this compound, these reactions are instrumental in coupling smaller, readily available fragments to construct the 12-carbon chain with the alkyne precisely positioned. Key among these are the Sonogashira, Suzuki, and Heck couplings.

The Sonogashira coupling is one of the most direct methods for synthesizing internal alkynes. It involves the reaction of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org In a hypothetical synthesis of this compound, this could involve coupling 1-hexyne (B1330390) with 6-halo-1-hexanol. The reaction typically employs a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precursor like PdCl₂(PPh₃)₂ that is reduced in situ. mdpi.com The use of a copper salt, typically CuI, is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. rsc.org Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. rsc.org

The Suzuki-Miyaura coupling offers another powerful route, reacting an organoboron compound with a halide or triflate. libretexts.org To construct the this compound framework, one could couple a 1-hexynylboronic acid or ester with a 6-halo-1-hexanol derivative. The catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. acs.org

The Heck reaction typically forms a C-C bond by coupling an unsaturated halide with an alkene. organic-chemistry.org While less direct for synthesizing an alkyne, it can be used to create enyne precursors. For instance, an enyne carbinol could be synthesized and subsequently modified. nih.gov An "anomalous" Heck reaction has been reported for the rearrangement of enyne carbinols, providing access to stereochemically defined substituted olefins that could be precursors to this compound analogues. nih.govacs.org The reaction mechanism is believed to proceed via the intermediacy of a cyclopropanol, followed by a skeletal reorganization. acs.org

| Reaction | Coupling Partners | Typical Catalyst/Co-catalyst | Base | Key Features |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne + Vinyl/Aryl Halide | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N) | Direct formation of internal alkynes; mild conditions. rsc.org |

| Suzuki-Miyaura | Organoboron Reagent + Alkenyl/Alkynyl Halide | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands | K₂CO₃, Cs₂CO₃, KF | High functional group tolerance; stable and low-toxicity boron reagents. libretexts.orgorganic-chemistry.org |

| Heck | Alkene + Vinyl/Aryl Halide (or Enyne Carbinols) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, Hünig's base | Primarily for alkene synthesis, but applicable for enyne precursors. organic-chemistry.orgrsc.org |

Alkyne Isomerization Techniques for Regiocontrolled this compound Synthesis

The synthesis of this compound requires precise control over the location of the triple bond. Often, synthetic routes may yield isomers where the alkyne is at a different position, such as the terminus of the carbon chain (a terminal alkyne). Alkyne isomerization techniques are therefore crucial for migrating the triple bond to the desired internal C6 position.

Base-Catalyzed Isomerization (Alkyne Zipper Reaction)

A powerful and well-established method for moving a triple bond along a carbon chain is the base-catalyzed isomerization, often referred to as the "alkyne zipper" reaction. wikipedia.org This transformation typically uses a very strong base, such as potassium 3-aminopropylamide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane. wikipedia.org The mechanism involves the deprotonation of a carbon atom adjacent to the alkyne by the strong base, forming a propargyl/allenic anion. msu.edu This anion exists in equilibrium with other isomeric anions through a series of proton transfers, effectively "zipping" the triple bond along the chain until it reaches the thermodynamically stable terminal position. wikipedia.orgmdpi.com To achieve an internal alkyne like in this compound, the reaction conditions can sometimes be controlled to favor the formation of a specific internal isomer, although mixtures are common. The process relies on a series of equilibria involving resonance-stabilized carbanions. researchgate.net

Transition Metal-Catalyzed Isomerization

Transition metal complexes offer an alternative pathway for alkyne isomerization, often under milder conditions and with different selectivity profiles compared to base-catalyzed methods. Iridium complexes, in particular, have been shown to be effective for the isomerization of internal alkynes. mdpi.comnih.gov For example, pincer-ligated iridium complexes can catalyze the isomerization of internal alkynes to allenes through C-H bond activation. mdpi.comnih.govresearchgate.net While the final product in these specific studies is an allene, the mechanistic principles, which can involve metal-hydride or π-allyl intermediates, are relevant to alkyne migration. mdpi.com Competition between different mechanistic pathways, such as vinylidene rearrangement and 1,2-insertion, has been observed at iridium centers, highlighting the complexity and tunability of these systems. rsc.org Such catalytic systems could potentially be engineered to achieve regiocontrolled isomerization to a specific internal position like C6.

| Method | Catalyst/Reagent | Mechanism | Typical Application |

|---|---|---|---|

| Base-Catalyzed Isomerization ("Zipper" Reaction) | Strong bases (e.g., KAPA, NaNH₂) | Stepwise deprotonation/protonation via allenic carbanion intermediates. msu.edumdpi.com | Migration of internal alkynes to the terminal position. wikipedia.org |

| Transition Metal-Catalyzed Isomerization | Iridium complexes (e.g., [(POCOP)Ir]), Ruthenium complexes | C-H activation, insertion-elimination of metal-hydrides. mdpi.comrsc.org | Isomerization of internal alkynes to allenes or other internal alkynes. nih.gov |

Multicomponent Reaction Strategies for Complex this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity. For creating analogues of this compound, MCRs can be employed to build complex scaffolds that embed the core alkyne-alcohol functionality.

The A³ (Aldehyde-Alkyne-Amine) Coupling is a prominent MCR that produces propargylamine (B41283) derivatives. libretexts.orgmdpi.com This reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal such as copper, gold, or iron. libretexts.orgphytojournal.comorganic-chemistry.org The mechanism is believed to proceed through the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne. phytojournal.com To create a complex analogue of this compound, one could use a terminal alkynol (e.g., undec-10-yn-1-ol) as the alkyne component, reacting it with various aldehydes and amines to append a propargylamino group to the long chain, thereby generating a diverse library of functionalized scaffolds.

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. tandfonline.com The versatility of this reaction allows for the incorporation of an alkyne moiety by using an alkyne-containing starting material, such as an alkynoic acid or a propargylamine. nih.govchim.it The resulting Ugi adducts are highly functionalized and can undergo subsequent post-Ugi transformations, such as cyclizations, to yield complex heterocyclic structures. tandfonline.comresearchgate.netresearchgate.net This strategy allows for the construction of intricate molecular architectures that contain the essential structural elements of this compound within a larger, more complex framework.

Other MCRs, such as those used to synthesize pyrimidines from alcohols, alkynes, and amidines, or those that build complex cyclopentenyl scaffolds, further illustrate the power of this approach to generate diverse molecular structures from simple starting materials. organic-chemistry.orgrsc.org

| Reaction Name | Components | Typical Catalyst | Product Scaffold |

|---|---|---|---|

| A³ Coupling | Aldehyde, Alkyne, Amine | Cu, Au, Fe salts | Propargylamines. libretexts.orgmdpi.com |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Often catalyst-free | α-Acylamino carboxamides. beilstein-journals.orgtandfonline.com |

| Iron-Catalyzed Pyrimidine Synthesis | Primary Alcohol, Alkyne, Amidine | Fe(II) pincer complex | Trisubstituted Pyrimidines. organic-chemistry.org |

| Betti/Bargellini Reactions | (Consecutive MCRs) Naphthol, Aldehyde, Amine, Chloroform, Ketone | Base | Naphtho-oxazepines. chemicalpapers.com |

Chemical Reactivity and Mechanistic Studies of this compound and Related Compounds

Advanced Analytical Techniques for Characterization and Elucidation of Dodec 6 Yn 1 Ol

Chromatographic Separation Methodologies for Alkynol Analysis

Chromatographic techniques are essential for both the purification and analysis of Dodec-6-YN-1-OL, separating it from starting materials, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for assessing the purity of volatile compounds like this compound. researchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. ipinnovative.comresearchgate.net The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that allows for identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. unar.ac.id

The purity of an alkynol sample can be determined by the relative peak area of the target compound in the resulting chromatogram. ipinnovative.com For instance, a typical GC-MS analysis might involve a DB-5ms column, with the instrument programmed to run for a specific duration to ensure all components are eluted and detected. acs.orgpeerj.com This method is crucial for confirming the successful synthesis and purification of alkynols and identifying any potential contaminants. rsc.org

Table 1: Example GC-MS Parameters for Alkynol Analysis

| Parameter | Value |

|---|---|

| Column Type | DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm) acs.org |

| Carrier Gas | Helium peerj.com |

| Injection Mode | Split peerj.com |

| Ionization Energy | 70 eV peerj.com |

| Detector | Mass Selective Detector (MSD) acs.org |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Alkynols and Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of alkynols and their derivatives. acs.org Unlike GC-MS, HPLC is suitable for less volatile or thermally sensitive compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. waters.com

For alkynols, which may lack a strong UV chromophore, derivatization can be employed to enhance detection. mdpi.comnih.gov For example, chiral alkynes can be complexed with cobalt to facilitate their separation and analysis on chiral HPLC columns. mdpi.comnih.gov The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentration. oiv.intoiv.int HPLC systems are often equipped with detectors like a photodiode array and a mass spectrometer for comprehensive analysis. acs.org

Spectroscopic Characterization of this compound

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. rsc.orgrsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, often tetramethylsilane (B1202638) (TMS). For this compound, one would expect to see characteristic signals for the hydroxyl proton, the protons on the carbon adjacent to the oxygen, the protons adjacent to the alkyne, and the aliphatic chain protons.

¹³C NMR: Carbon-13 NMR provides information on the different types of carbon atoms in the molecule. rsc.org The chemical shifts of the sp-hybridized carbons of the internal alkyne in this compound would be a key diagnostic feature.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂-OH | ~3.6 | Triplet |

| -OH | Variable | Singlet (broad) |

| -C≡C-CH₂- | ~2.1 | Multiplet |

| -CH₂- chain | ~1.2-1.6 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-OH | ~62 |

| -C≡C- | ~80 |

| -CH₂- adjacent to C≡C | ~18-20 |

| -CH₂- chain | ~25-32 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ipinnovative.com For this compound, the key characteristic absorptions would be from the O-H stretch of the alcohol and the C≡C stretch of the internal alkyne. libretexts.orgutdallas.edu The absence of a C-H stretch around 3300 cm⁻¹ would confirm that it is an internal, not a terminal, alkyne. utdallas.edulibretexts.org

Table 4: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3200-3550 instanano.com | Strong, Broad |

| Alkyne (internal) | C≡C stretch | 2190-2260 instanano.com | Weak to Medium |

| Alkane | C-H stretch | 2840-3000 instanano.com | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. innovareacademics.in Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy, often to four or more decimal places. innovareacademics.inresearchgate.net This precision allows for the unambiguous determination of the molecular formula. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis. acs.orgnih.gov For this compound (C₁₂H₂₂O), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Electrophysiological Detection in Pheromone Research Related to Alkynol Derivatives (e.g., Electroantennography)

Electrophysiological techniques are indispensable in pheromone research for identifying biologically active compounds from complex natural extracts. These methods measure the electrical responses of an insect's olfactory system to chemical stimuli, providing a direct link between a specific compound and its perception by the target organism. The primary techniques employed are Electroantennography (EAG) and Single Sensillum Recording (SSR).

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful and widely used method for screening volatile mixtures, such as those from insect pheromone glands, for olfactorily active components. peerj.comnih.govscience.gov In a GC-EAD system, the effluent from the gas chromatograph is split into two paths. One path directs the separated compounds to a standard chemical detector, like a Flame Ionization Detector (FID), while the other directs them over an insect's antenna, which is connected to electrodes. nih.govscience.gov This setup allows for the simultaneous recording of the chemical profile (from the FID) and the biological activity (the EAG signal from the antenna). nih.gov Any compound that elicits a significant voltage change in the antenna is identified as electrophysiologically active and becomes a candidate for further behavioral studies. peerj.comscience.gov

Alkynol derivatives, including C12 structures, are often investigated as or precursors to insect pheromones. This compound serves as a key synthetic precursor to related unsaturated alcohols tested for pheromonal activity. For instance, in studies of the termite Ancistrotermes dimorphus, isomerically pure (6Z)-dodec-6-en-1-ol was prepared via the Lindlar catalyzed reduction of this compound tetrahydropyranyl (THP) ether. xtbg.ac.cnresearchgate.net This synthesized dienol was then tested using GC-EAD on male termite antennae to determine its biological activity alongside other compounds identified from the female sternal gland. xtbg.ac.cn While other C12 alcohols in the gland extract, such as (3Z,6Z)-dodeca-3,6-dien-1-ol, produced a clear GC-EAD response, the synthesized (6Z)-dodec-6-en-1-ol was not perceived by the male antennae in the amounts tested. xtbg.ac.cn

For higher resolution, Single Sensillum Recording (SSR) can be used. This technique measures the nerve impulse (spike) frequency from individual olfactory sensilla, often housing only a few olfactory receptor neurons (ORNs). This allows researchers to determine the specific neuron classes that respond to a given compound. In research on termite trail-following and sex pheromones, the structural isomer dodec-3-yn-1-ol was synthesized specifically for inclusion in a panel of compounds tested using SSR. elifesciences.orgelifesciences.orgbiorxiv.org These experiments aimed to deorphanize specific odorant receptors (ORs) by expressing them in Drosophila and recording the responses of the sensilla to various potential pheromones, including the alkynol. elifesciences.orgbiorxiv.orgbiorxiv.org The data from such experiments can quantify the neuronal response to each specific chemical.

| Test Compound | Pre-stimulation Spikes (0.5s) | Post-stimulation Spikes (0.5s) | Generated Spikes | Δ Spikes/s |

|---|---|---|---|---|

| Hexane (Control) | 8 | 5 | -3 | -6 |

| Dodec-3-yn-1-ol | 1 | 8 | 7 | 14 |

| (3Z)-Dodec-3-en-1-ol | 11 | 10 | -1 | -2 |

| (3Z,6Z)-Dodeca-3,6-dien-1-ol | 6 | 9 | 3 | 6 |

| Neocembrene | 9 | 11 | 2 | 4 |

Emerging Analytical Approaches for Complex Alkynol Mixtures and Trace Analysis

The identification of active compounds like alkynol derivatives from natural sources is complicated by their presence in complex mixtures, often at trace concentrations and alongside numerous structural isomers. scielo.sa.cr Changes in the isomeric structure, such as the position or geometry of double bonds, can significantly alter or eliminate biological activity, necessitating highly precise and sensitive analytical methods. scielo.sa.cr

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for the chemical analysis of pheromone extracts. xtbg.ac.cnscielo.sa.crresearchgate.net In studies on termites, GC-MS has been used to characterize C12 alcohols from the sternal glands. xtbg.ac.cnresearchgate.net To manage the challenge of detecting compounds present in minute quantities, Solid Phase Microextraction (SPME) is frequently employed as a solvent-free sample preparation method. scielo.sa.crresearchgate.net SPME allows for the concentration of volatile and semi-volatile analytes from a sample matrix, enhancing detection sensitivity when coupled with GC-MS. researchgate.net This was successfully used to identify (3Z,6Z)-dodeca-3,6-dien-1-ol from the sternal gland of the female alate termite Ancistrotermes pakistanicus. researchgate.net

An emerging trend in pheromone identification is the development of integrated, multi-detector systems that provide chemical and biological data in a single analysis. A significant improvement over the conventional parallel GC-EAD and GC-MS approach is a hyphenated system that connects a gas chromatograph to both an electroantennography (EAG) detector and a mass spectrometer (MS) simultaneously (GC-EAG-MS). peerj.com This setup splits the column effluent between the insect antenna and the MS detector. peerj.com This integrated approach improves detection efficiency, reduces costs, and lowers the probability of missing active compounds that are present at trace levels, as the retention time alignment between the biological signal and the chemical identification is perfect. peerj.com

| Attribute | Conventional Method (Parallel GC-EAD and GC-MS) | Emerging Method (Integrated GC-EAG-MS) |

|---|---|---|

| Configuration | Two separate GC systems or two separate runs on the same system. | Single GC system with effluent split to both EAG and MS detectors. peerj.com |

| Efficiency | Requires comparison of chromatograms from two different analyses, which can be tedious. peerj.com | Simultaneous acquisition of biological (EAG) and chemical (MS) data in one run. peerj.com |

| Accuracy | Potential for error in matching retention times between two systems, especially for trace peaks. | Direct, unambiguous correlation between an EAG-active peak and its mass spectrum. peerj.com |

| Sensitivity | Dependent on the performance of two separate instruments. | Improved confirmation of trace active compounds by eliminating ambiguity. peerj.com |

| Cost & Throughput | Higher operational cost and lower throughput due to multiple instruments/runs. peerj.com | Reduced cost and time per sample. peerj.com |

These advanced, hyphenated methods are critical for tackling the complexity of natural semiochemical blends and are particularly well-suited for the structural elucidation of alkynols and their derivatives in pheromone research.

Non Clinical Research Applications and Biological Roles of Dodec 6 Yn 1 Ol Analogues

Dodec-6-YN-1-OL as a Crucial Intermediate in Insect Pheromone Synthesis

This compound serves as a key building block in the synthesis of various C12 insect pheromones. Its rigid alkynyl structure allows for stereoselective transformations to create the specific double bond geometries (Z or E) found in the active pheromone molecules that elicit behavioral responses in insects.

Total Synthesis of C12 Insect Pheromones (e.g., Dodecadienols, Dodecatrienols) Utilizing Alkynol Precursors

The carbon-carbon triple bond in this compound and related alkynols is a versatile functional group that can be selectively reduced to form either a cis (Z) or trans (E) double bond, which is critical for the biological activity of many insect pheromones.

A notable application of this compound is in the synthesis of dodecadienols and dodecatrienols. For instance, the sex pheromone of the black winged subterranean termite, Odontotermes formosanus, which is a blend of (Z,Z)-dodeca-3,6-dien-1-ol and (Z)-dodec-3-en-1-ol, can be synthesized using alkynol precursors. researchgate.net Similarly, (3Z,6Z)-dodeca-3,6-dien-1-ol, identified as the female sex pheromone of Ancistrotermes dimorphus, is prepared from this compound. xtbg.ac.cn The synthesis involves protecting the alcohol group, followed by a Lindlar catalyzed reduction of the alkyne to a cis-alkene. xtbg.ac.cnresearchgate.net This method provides high isomeric purity, which is essential for the pheromone's effectiveness.

The versatility of alkynol precursors is further demonstrated in the synthesis of other C12 pheromones. For example, (5Z,7E)-dodeca-5,7-dien-1-ol, a component of the pine moth (Dendrolimus spectabilis) sex pheromone, has been synthesized through various routes involving alkynol intermediates. mdpi.com One approach involves the hydrozirconation and coupling reactions of alkynols catalyzed by palladium. lew.ro Another strategy for creating conjugated diene systems, such as in (E,E)-8,10-dodecadien-1-ol (codlemone), the major sex pheromone component of the codling moth (Cydia pomonella), also relies on the manipulation of alkynol precursors. idsi.md

The following table summarizes the synthesis of various C12 insect pheromones from alkynol precursors:

| Pheromone Component | Target Insect Species | Synthetic Precursor | Key Reaction | Reference(s) |

| (3Z,6Z)-dodeca-3,6-dien-1-ol | Ancistrotermes dimorphus | This compound THP ether | Lindlar catalyzed reduction | xtbg.ac.cn |

| (Z,Z)-dodeca-3,6-dien-1-ol | Odontotermes formosanus | Alkynol precursors | Not specified | researchgate.net |

| (5Z,7E)-dodeca-5,7-dien-1-ol | Dendrolimus spectabilis | (E)-7-dodecen-5-yn-1-ol | Activated zinc hydrogenation | lew.ro |

| (E,E)-8,10-dodecadien-1-ol | Cydia pomonella | Dodec-9-yn-1-ol | Reduction with LiAlH4 | idsi.md |

| (Z)-dodec-7-en-1-ol | Oligocentria semirufescens | Not specified | Not specified | nih.gov |

| (3Z,6Z,8E)-dodecatrien-1-ol | Prorhinotermes simplex | Dodec-3-yn-1-ol | Not specified | biorxiv.orgelifesciences.org |

Investigation of this compound and Related Alkynols in Pheromone Biosynthetic Pathways

The biosynthesis of insect pheromones often involves a series of enzymatic reactions, including desaturation and reduction steps, acting on fatty acid precursors. While direct evidence for the natural occurrence of this compound in these pathways is limited, the study of related unsaturated alcohols and their biosynthetic routes provides valuable insights.

In many lepidopteran species, the biosynthesis of C12 pheromones starts from saturated fatty acids. uliege.be A series of desaturase enzymes introduce double bonds at specific positions. For example, the biosynthesis of codlemone, (E8,E10)-dodecadienol, in the codling moth involves two consecutive desaturation steps. biorxiv.org An initial E9 desaturation is followed by a second desaturation to form a conjugated diene system. biorxiv.org Finally, a fatty acyl-CoA reductase converts the precursor into the final alcohol pheromone. biorxiv.org

The presence of various unsaturated C12 alcohols as pheromones in termites, particularly in the Macrotermitinae subfamily, suggests a common biosynthetic origin. nih.gov It has been proposed that dodecadienol could be biosynthesized from linoleic acid. nih.gov The investigation of these pathways often involves the use of labeled precursors to trace their incorporation into the final pheromone components.

Development of Chemical Biology Probes and Advanced Chemical Tools

The unique reactivity of the alkyne group in this compound and its analogues makes them valuable for developing chemical probes for biological research. These probes can be used to study and manipulate biological processes in living systems.

Synthesis of Alkynol-Functionalized Compounds for Bioorthogonal Labeling Strategies

Alkynol-functionalized compounds are key components in bioorthogonal labeling, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The alkyne group can react with an azide-functionalized molecule in a highly specific and efficient copper-catalyzed or copper-free "click" reaction. acs.orgthermofisher.com

This strategy involves a two-step process:

A bioorthogonal handle, such as an alkyne, is incorporated into a biomolecule of interest through metabolic labeling. acs.org For example, cells can be fed with alkyne-containing analogues of natural building blocks like amino acids, sugars, or fatty acids. acs.orgnih.gov

A probe molecule containing a complementary reactive group (an azide) and a reporter tag (like a fluorescent dye or biotin) is then introduced. The "click" reaction covalently attaches the probe to the tagged biomolecule, allowing for its visualization or purification. acs.orgresearchgate.net

Alkynol-functionalized probes offer several advantages, including their small size and biological inertness, which minimizes perturbation to the biological system. thermofisher.comnih.gov These probes have been successfully used to label a wide range of biomolecules, including proteins, glycans, and lipids, enabling the study of their dynamics and functions in living cells. acs.orgnih.gov

Application of this compound in the Synthetic Access to Biologically Active Natural Product Analogues (e.g., Doliculide Derivatives)

The structural motifs present in this compound and related alkynols are found in various biologically active natural products. Synthetic strategies that employ these alkynols can provide access to analogues of these natural products for structure-activity relationship (SAR) studies.

One such example is the synthesis of derivatives of doliculide, a marine cyclodepsipeptide with potent cytotoxic properties. nih.gov The synthesis of the polyketide portion of doliculide can involve the use of alkynol building blocks. nih.govresearchgate.net For instance, a synthetic route towards doliculide derivatives utilized a trimethylsilyl-protected alkynol which, after a series of reactions, yielded a key intermediate alcohol. mdpi.comnih.gov The ability to synthesize these complex molecules allows for the generation of a library of analogues, which can be tested for their biological activity to identify the key structural features responsible for their therapeutic effects.

Enzymatic and Biocatalytic Transformations Involving this compound

Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to function under mild reaction conditions. Alkynols, including this compound, can serve as substrates for various enzymatic and biocatalytic transformations.

Enzymes such as alcohol dehydrogenases can catalyze the oxidation of alkynols. Specifically, 2-alkyn-1-ol dehydrogenase can oxidize 2-alkyn-1-ols to their corresponding aldehydes or acids. This type of enzymatic activity has potential applications in the production of fine chemicals and pharmaceuticals.

Furthermore, biocatalysts like ketoreductases (KREDs), lipases, and hydrolases have been employed for the enantioselective reduction of ketones, including those with alkyne functionalities, to produce chiral alcohols with high enantiomeric excess. georgiasouthern.edu These biocatalytic reactions are considered a "green chemistry" approach as they use biodegradable components and generate minimal waste. georgiasouthern.edu The combination of metal-catalyzed reactions with enzymatic transformations in a one-pot setup is an emerging area of research, offering efficient routes to chiral molecules from unsaturated precursors like alkynols. mdpi.com For example, the hydration of a terminal alkyne to a ketone can be followed by an enzymatic reduction to a chiral alcohol. mdpi.com

Cytochrome P450 enzymes, such as P450 BM3 from Bacillus megaterium, have also been shown to hydroxylate short-chain alkynes with high regioselectivity, highlighting the potential for biotechnological applications of these enzymatic systems. rsc.org

Exploration of this compound as a Substrate in Enzymatic Conversion Studies

The unique structural features of this compound, specifically the internal triple bond and the primary alcohol functional group, make it an intriguing substrate for various enzymatic conversions. Research on analogous compounds suggests that enzymes such as lipases and cytochrome P450 monooxygenases could catalyze reactions involving this molecule, leading to the formation of novel derivatives.

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. However, in non-aqueous environments, they are highly effective at catalyzing esterification, interesterification, and transesterification reactions. scielo.brnih.gov Studies on a variety of acetylenic alcohols have demonstrated their viability as substrates for lipase-catalyzed esterification. For instance, the esterification of medium to long-chain acetylenic alcohols, such as 10-undecyn-1-ol (B139984) (a C11 analogue) and various C18 and C22 acetylenic alcohols, has been achieved with high yields using different lipase (B570770) preparations. nih.gov The efficiency of these reactions is influenced by the specific lipase used, the chain length of the fatty acid, and the position of the acetylenic bond. nih.gov Given these findings, this compound is a promising candidate for lipase-catalyzed esterification to produce novel acetylenic esters, which could have applications as flavor compounds or specialty chemicals.

The table below summarizes the findings of lipase-catalyzed esterification of various acetylenic alcohols with pentanoic acid, providing a basis for predicting the reactivity of this compound.

| Acetylenic Alcohol Substrate | Carbon Chain Length | Lipase Preparation | Ester Yield (%) | Reference |

| 2-Nonyn-1-ol | C9 | Candida rugosa (Lipase AY-30) | Low | nih.gov |

| 10-Undecyn-1-ol | C11 | Various Lipases | 78-97 | nih.gov |

| 6-Octadecyn-1-ol | C18 | Various Lipases | 78-97 | nih.gov |

| 9-Octadecyn-1-ol | C18 | Various Lipases | 78-97 | nih.gov |

| 13-Docosyn-1-ol | C22 | Various Lipases | 78-97 | nih.gov |

Cytochrome P450 (CYP) enzymes are another important class of biocatalysts known for their ability to hydroxylate a wide range of substrates, including alkanes and fatty acids. jmb.or.krresearchgate.net The oxidation of carbon-carbon triple bonds by cytochrome P450 is also a known metabolic pathway, which can lead to the formation of various oxygenated derivatives. nih.gov While the oxidation of terminal alkynes can sometimes lead to the inactivation of the enzyme, internal alkynes are also recognized as substrates. nih.gov Therefore, it is plausible that cytochrome P450 enzymes could hydroxylate this compound at various positions on its alkyl chain, producing novel polyhydroxylated acetylenic compounds. These derivatives could be valuable as chiral building blocks in organic synthesis or as biologically active molecules for further investigation.

Microbial and Enzymatic Production of this compound Derivatives for Specific Applications

The microbial and enzymatic production of derivatives from this compound represents a promising avenue for generating novel and potentially valuable compounds. While the de novo microbial synthesis of this specific molecule has not been reported, existing research on the microbial metabolism of hydrocarbons and the enzymatic synthesis of related compounds provides a framework for potential biotransformation pathways.

Fungi and bacteria are known to metabolize hydrocarbons, including unsaturated compounds like alkenes and alkynes, although these are often more recalcitrant than saturated alkanes. nih.govoup.com Some microorganisms possess enzymes, such as cytochrome P450 monooxygenases, that can initiate the oxidation of these compounds. nih.gov It is conceivable that certain microbial strains could be identified or engineered to transform this compound into more complex molecules. Such biotransformations could include hydroxylation, epoxidation of the triple bond, or other oxidative modifications, leading to a diverse array of derivatives.

Furthermore, the principles of chemoenzymatic synthesis, which combines chemical and enzymatic steps, could be applied to produce derivatives of this compound. For example, this compound could be chemically synthesized and then used as a starting material for enzymatic modifications. Lipase-catalyzed reactions, as discussed previously, could be employed to synthesize a variety of esters with different fatty acids, tailoring the properties of the resulting molecule for specific applications, such as in the food and fragrance industries. scielo.br

The table below outlines potential enzymatic modifications of this compound based on known enzymatic activities on analogous compounds, and the potential applications of the resulting derivatives.

| Starting Material | Enzyme Class | Potential Reaction | Potential Product | Potential Application |

| This compound | Lipase | Esterification | Dodec-6-ynyl esters | Flavor and fragrance compounds, specialty chemicals |

| This compound | Cytochrome P450 | Hydroxylation | Hydroxylated this compound | Chiral building blocks, biologically active molecules |

Perspectives and Future Directions in Dodec 6 Yn 1 Ol Research

Development of Novel Sustainable and Green Synthetic Methodologies for Alkynols

The chemical industry's shift towards sustainability has profound implications for the synthesis of foundational molecules like Dodec-6-yn-1-ol. Green chemistry principles are increasingly being integrated into the design of synthetic routes for alkynols to enhance efficiency, minimize waste, and reduce environmental impact. researchgate.netorganic-chemistry.org

Future research will likely focus on several key areas:

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a primary goal. researchgate.net This involves moving away from traditional substitution and elimination reactions towards more atom-economical transformations like additions and isomerizations. For instance, the ruthenium-catalyzed redox isomerization of propargyl alcohols to enones exemplifies an atom-economic pathway that could be adapted for alkynol derivatives. researchgate.net A reagentless, 100% atom-economic approach for the iodosulfenylation of alkynes has been developed, showcasing a sustainable method for producing functionalized alkenes from alkyne precursors. rsc.org

Catalysis: The replacement of stoichiometric reagents with catalytic alternatives is a cornerstone of green synthesis. organic-chemistry.org Research into novel catalytic systems, including those based on earth-abundant metals or organocatalysts, will be crucial for developing more sustainable methods for alkyne and alkynol synthesis. Molybdenum-catalyzed allylic amination in green solvents like ethanol (B145695) represents a step in this direction. organic-chemistry.org

Greener Solvents and Conditions: The use of hazardous organic solvents is a major contributor to the environmental footprint of chemical synthesis. The exploration of benign alternatives such as water, supercritical CO2, or bio-based solvents is an active area of research. researchgate.net Furthermore, photochemical methods, which utilize light to drive reactions at ambient temperatures, offer a green alternative for generating radicals for synthesis, including the acylation of alkynes. rsc.org Microwave-assisted synthesis has also emerged as a technique that can significantly reduce reaction times compared to conventional methods, contributing to energy efficiency. researchgate.net

Table 1: Comparison of Synthetic Approaches for Alkynol Production

| Parameter | Traditional Synthetic Methods | Emerging Green Methodologies |

|---|---|---|

| Guiding Principle | Focus on yield and product selectivity. researchgate.net | Emphasis on atom economy, waste minimization, and safety. researchgate.netorganic-chemistry.org |

| Reagents | Often relies on stoichiometric and potentially hazardous reagents. | Prioritizes the use of catalytic and recyclable reagents. organic-chemistry.org |

| Solvents | Heavy reliance on volatile organic compounds (VOCs). | Use of water, supercritical fluids, or other environmentally benign solvents. researchgate.net |

| Energy Input | Conventional heating, often requiring prolonged reaction times. | Alternative energy sources like microwave irradiation or photochemistry to improve efficiency. researchgate.netrsc.org |

| Waste Generation | Can generate significant amounts of byproducts and waste. researchgate.net | Designed to minimize waste through high atom economy and process efficiency. rsc.org |

Integration of High-Throughput Screening and Automation in this compound Chemistry

The optimization of chemical reactions and the discovery of new derivatives of this compound can be significantly accelerated by adopting modern automation and high-throughput screening (HTS) technologies. These approaches allow for a massive number of experiments to be conducted in parallel, drastically reducing the time and resources required for research and development. atinary.com

Automated synthesis platforms can perform entire reaction sequences, from reagent dispensing to product purification, with minimal human intervention. scripps.edu This increases reproducibility and allows chemists to focus on experimental design and data analysis. wikipedia.org For instance, automated systems using pre-packed reagent cartridges have been developed for key reactions involving alkynes, such as copper-catalyzed azide-alkyne cycloadditions (click chemistry). synplechem.com

HTS enables the rapid testing of large libraries of compounds or reaction conditions. In the context of this compound, HTS could be used to:

Quickly screen various catalysts and reaction conditions to find optimal parameters for its synthesis or derivatization.

Evaluate the biological activity of a library of this compound derivatives for applications in drug discovery or agrochemicals. pnas.orgnih.gov

Discover novel inhibitors for specific enzymes by screening compound libraries. researchgate.net

The collaboration between Atinary Technologies and IBM Research Europe on the optimization of the iodination of terminal alkynes demonstrates the power of combining artificial intelligence, machine learning, and robotic automation to navigate complex reaction parameters and achieve high yields efficiently. atinary.com

Table 2: Impact of Automation and HTS on Alkynol Research

| Technology | Key Advantages | Application in this compound Research |

|---|---|---|

| Automated Synthesis | Increased speed and efficiency; improved reproducibility; reduced human error; enhanced safety. wikipedia.org | Rapid synthesis of derivative libraries; automated optimization of reaction conditions (e.g., temperature, catalysts, solvents). atinary.comsynplechem.com |

| High-Throughput Screening (HTS) | Massive parallelism; rapid identification of "hits"; requires small sample volumes; facilitates structure-activity relationship studies. scienceopen.com | Screening for biological activity (e.g., antimicrobial, insecticidal); identifying optimal catalysts for transformations like click chemistry. pnas.orgnih.gov |

| Integrated AI/Machine Learning | Predictive modeling of reaction outcomes; efficient navigation of large parameter spaces; data-driven optimization. atinary.com | Accelerating the discovery of novel synthetic routes; predicting properties of new this compound derivatives. |

Emerging Roles of this compound in Advanced Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive alkyne group and a terminal hydroxyl group, makes it an attractive monomer for the synthesis of novel polymers and advanced materials. openaccesspub.org Alkynes are versatile functional groups in organic synthesis and can be used to produce a wide array of products, including plastics and other polymeric materials. openaccesspub.org

The alkyne moiety can participate in various polymerization reactions, such as:

Alkyne Metathesis Polymerization: Leading to the formation of polyalkynes with conjugated backbones, which may exhibit interesting electronic and optical properties.

Click Chemistry: The alkyne can react efficiently with azides to form triazole linkages, creating highly regular and functionalized polymers or cross-linked networks.

Homocoupling Reactions: As demonstrated in the synthesis of Porous Polymer Networks (PPNs), the coupling of alkyne-containing tetrahedral units can produce materials with high surface areas and stability, suitable for gas storage applications. acs.org

The terminal hydroxyl group offers a secondary point for modification or polymerization. It can be used to initiate ring-opening polymerization or be converted into other functional groups (e.g., esters, ethers) to tailor the final properties of the polymer. This dual functionality allows for the creation of complex polymer architectures, such as graft copolymers or functional networks.

Table 3: Potential Applications of this compound in Polymer Science

| Polymer Type / Material | Synthetic Strategy | Potential Application |

|---|---|---|

| Conductive Polymers | Polymerization via the alkyne group (e.g., similar to polyacetylene). openaccesspub.org | Electronic devices, sensors, antistatic coatings. |

| Porous Polymer Networks (PPNs) | Self-condensation or coupling of this compound-derived monomers. acs.org | Gas storage (H₂, CO₂), separation, catalysis. acs.org |

| Functional Polyesters/Polyethers | Polycondensation or ring-opening polymerization involving the hydroxyl group. | Biomedical materials, thermoplastic elastomers. openaccesspub.org |

| Cross-linked Resins | "Click" reactions (alkyne-azide cycloaddition) for network formation. | Coatings, adhesives, advanced composites. |

Interdisciplinary Research at the Interface of Chemical Ecology and Pest Management Utilizing Alkynol Derivatives

This compound serves as a key intermediate in the synthesis of several insect sex pheromones, placing it at the critical intersection of chemistry and biology for developing sustainable pest management solutions. xtbg.ac.cnresearchgate.net Pheromones are highly specific chemical signals used by insects for communication and are ideal for environmentally friendly pest control strategies like mating disruption and mass trapping because they target specific pest species without harming beneficial insects. eg.net

Research has shown that the Lindlar-catalyzed reduction of this compound derivatives is a crucial step in synthesizing (6Z)-dodec-6-en-1-ol, a component of the sex pheromone for pests like the pine moth (Dendrolimus spectabilis). xtbg.ac.cnresearchgate.net Similarly, it is a precursor for synthesizing (3E,6Z)-dodeca-3,6-dien-1-ol. xtbg.ac.cn

Future interdisciplinary research will focus on:

Optimizing Pheromone Synthesis: Developing more efficient and cost-effective synthetic routes from this compound to make pheromone-based pest control economically viable for large-scale agriculture.

Discovering New Pheromones: Using this compound as a starting point to synthesize a variety of potential pheromone structures for screening against a wider range of insect pests.

Developing Novel Formulations: Creating advanced delivery systems for these alkynol-derived pheromones to ensure their slow and controlled release in the field, maximizing their effectiveness and longevity.

Investigating Structure-Activity Relationships: Studying how modifications to the alkynol-derived structure affect biological activity. For example, research on citronellol (B86348) and eugenol (B1671780) derivatives has shown that simple changes, such as creating ethers versus esters, can significantly impact insecticidal or antifeedant potency. researchgate.netmdpi.com This knowledge can guide the design of more effective pest control agents.

The use of naturally derived or nature-inspired compounds is a growing trend in the search for alternatives to synthetic pesticides, aiming to reduce negative impacts on the ecosystem. nih.govresearchgate.net

Table 4: Pest Management Applications of this compound Derivatives

| Derivative | Target Pest (Example) | Mode of Action | Reference Compound |

|---|---|---|---|

| (6Z)-dodec-6-en-1-ol | Pine Moth (Dendrolimus spectabilis) | Sex Pheromone (Attractant) | This compound. xtbg.ac.cn |

| (3E,6Z)-dodeca-3,6-dien-1-ol | Termite (Ancistrotermes dimorphus) | Sex-pairing Pheromone | This compound. xtbg.ac.cn |

| (3Z,6Z)-dodeca-3,6-dien-1-ol | Termite (Ancistrotermes dimorphus) | Sex Pheromone (Attractant) | This compound. xtbg.ac.cn |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.